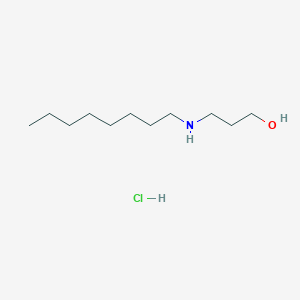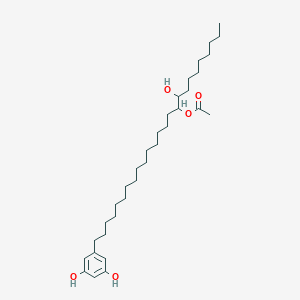
N,N-Bis(cyanomethyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(cyanomethyl)-2-propylpentanamide is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(cyanomethyl)-2-propylpentanamide can be achieved through multi-component coupling reactions. One common method involves the use of a copper-catalyzed reaction. In this process, aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) are combined in the presence of copper catalysts such as CuCl and Cu(OTf)2. This reaction selectively produces cyanomethylamines, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component coupling reactions and the use of copper catalysts can be scaled up for industrial applications. The use of trimethylsilyl cyanide as a cyanide source is advantageous due to its ease of handling and effectiveness in producing nitriles .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(cyanomethyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to form amides or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Bis(cyanomethyl)-2-propylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(cyanomethyl)-2-propylpentanamide involves its ability to participate in various chemical reactions due to the presence of cyano groups. These groups can undergo nucleophilic addition, oxidation, and reduction reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(cyanomethyl)trifluoromethanesulfonamide: This compound also contains cyano groups and is used in similar synthetic applications.
N,N’-Bis(cyanomethyl)methylenediamine: Another compound with cyano groups, used in multi-component coupling reactions.
Uniqueness
N,N-Bis(cyanomethyl)-2-propylpentanamide is unique due to its specific structure, which includes a 2-propylpentanamide backbone with two cyano groups
Properties
CAS No. |
89508-09-8 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-propylpentanamide |
InChI |
InChI=1S/C12H19N3O/c1-3-5-11(6-4-2)12(16)15(9-7-13)10-8-14/h11H,3-6,9-10H2,1-2H3 |
InChI Key |
CPAUMJQGDFESCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)


![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)
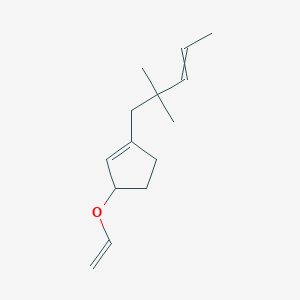
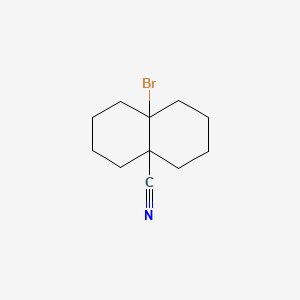
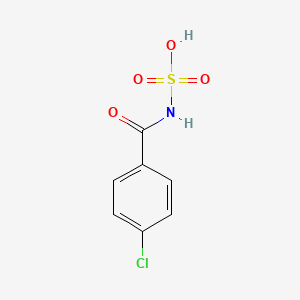
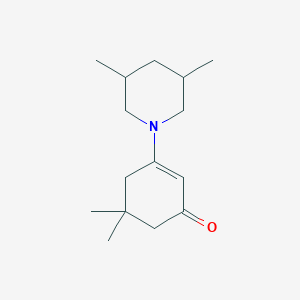
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

